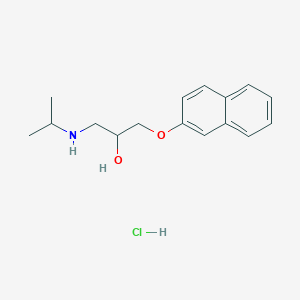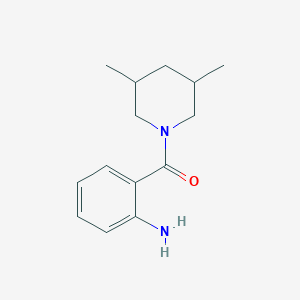![molecular formula C20H21N3O4S B2832356 (1-(2-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone CAS No. 1251677-92-5](/img/structure/B2832356.png)
(1-(2-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Thiadiazines are a class of heterocyclic compounds that contain nitrogen and sulfur in a six-membered ring . They are known for their wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . Morpholino compounds, on the other hand, are commonly used in molecular biology, particularly in the creation of morpholino antisense oligos, which are used to modify gene expression.
Synthesis Analysis
The synthesis of 1,3,4-thiadiazines often involves the reaction of thiosemicarbazides with various electrophiles . For example, a series of bis[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines has been synthesized by reacting [5,5’-methylenebis(3-methylbenzofuran-7,5-diyl)]bis[(4-amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methanone] with a variety of phenacyl bromides in ethanol under reflux .Molecular Structure Analysis
1,3,4-Thiadiazines have a six-membered ring structure with one sulfur atom and two nitrogen atoms at varied positions . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Applications De Recherche Scientifique
Antiproliferative and Antimicrobial Properties
- Antiproliferative and Antimicrobial Activities : Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, which are structurally similar to the compound , have shown significant antiproliferative and antimicrobial activities. These compounds possess DNA protective abilities and exhibit cytotoxicity on cancer cell lines such as PC-3 and MDA-MB-231, with IC50 values in the range of 370.7 μM and 505.1 μM (Gür et al., 2020).
Antioxidant Properties
- Antioxidant Activities : Compounds with structures similar to the queried compound, specifically those with a thiadiazole core, have demonstrated effective antioxidant properties. These include activities like radical scavenging and potential for use in treating oxidative stress-related conditions (Çetinkaya et al., 2012).
Structural and Mechanistic Insights
- Structural Analysis and Molecular Interactions : Studies on similar compounds, involving morpholino methanone groups, have provided insights into their molecular structure and interactions. For instance, Hirshfeld surface analysis has been used to examine intermolecular interactions in the solid state of crystals of related compounds (Prasad et al., 2018).
Inhibition of Enzymes and Biological Processes
- α-Glucosidase Inhibitory and Antimicrobial Activities : Benzimidazole derivatives containing thiadiazole, which are structurally akin to the query compound, have shown notable α-glucosidase inhibitory and antimicrobial activities. This suggests potential applications in managing diabetes and infections (Menteşe et al., 2015).
Applications in Polymer Science
- Biodegradable Polyesteramides : Research involving morpholine derivatives has led to the synthesis of biodegradable polyesteramides with pendant functional groups. These developments are significant in the field of polymer science and biodegradable materials (Veld et al., 1992).
Mécanisme D'action
The mechanism of action of 1,3,4-thiadiazines can vary widely depending on their specific structure and the biological target they interact with . For example, some 1,3,4-thiadiazines have been found to disrupt processes related to DNA replication, allowing them to inhibit the replication of both bacterial and cancer cells .
Orientations Futures
The future research directions for 1,3,4-thiadiazines could involve the design and synthesis of new derivatives with improved biological activity and selectivity . Additionally, further studies could be conducted to better understand their mechanisms of action and to optimize their pharmacokinetic properties.
Propriétés
IUPAC Name |
[1-[(2-methylphenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-15-6-2-3-7-16(15)14-23-17-8-4-5-9-18(17)28(25,26)19(21-23)20(24)22-10-12-27-13-11-22/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBAEZBGTGFEOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3S(=O)(=O)C(=N2)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-amino-N-(4-bromophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2832276.png)
![Ethyl 4-({4-[(3-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2832277.png)
![(E)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2832279.png)
![6-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine](/img/structure/B2832280.png)
![3-amino-N-(3-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2832283.png)

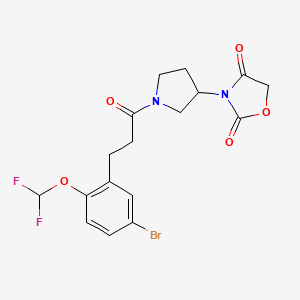
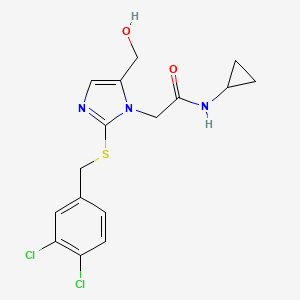
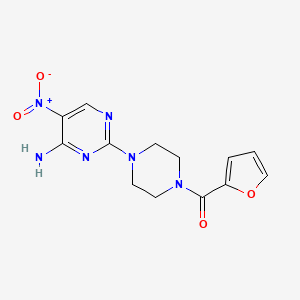
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide](/img/structure/B2832292.png)
